

# The Landscape of CCR8 Expression on Immune Cell Subsets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor that has emerged as a critical player in immune regulation and a highly promising therapeutic target, particularly in the context of cancer immunotherapy. Its restricted expression profile, most notably its high prevalence on tumor-infiltrating regulatory T cells (Tregs), positions it as a key candidate for selective targeting to modulate the tumor microenvironment. This technical guide provides an in-depth overview of CCR8 expression across various immune cell subsets, details of experimental methodologies for its detection, and an exploration of its signaling pathways.

# Data Presentation: Quantitative Expression of CCR8 on Human Immune Cell Subsets

The expression of CCR8 varies significantly across different immune cell populations and is highly dependent on the tissue microenvironment. The following tables summarize the quantitative data on CCR8 expression, providing a comparative overview.

Table 1: CCR8 Expression on T Lymphocyte Subsets



| Cell Subset                  | Tissue/Compar<br>tment                | Percentage of<br>CCR8+ Cells | Median Fluorescence Intensity (MFI) / Receptor Density | Citation(s) |
|------------------------------|---------------------------------------|------------------------------|--------------------------------------------------------|-------------|
| Regulatory T cells (Tregs)   | Tumor                                 | ~40% - 80%                   | High                                                   | [1][2]      |
| Peripheral Blood             | Low /<br>Undetectable                 | Low                          | [1]                                                    |             |
| Skin                         | ~76% (dermis),<br>~85%<br>(epidermis) | High                         | [3]                                                    |             |
| Conventional<br>CD4+ T cells | Tumor                                 | Low, variable                | Low                                                    | [1]         |
| Peripheral Blood             | Low                                   | Low                          |                                                        |             |
| Skin                         | ~59% (dermis),<br>~67%<br>(epidermis) | Moderate                     |                                                        |             |
| CD8+ T cells                 | Tumor                                 | Low / Negative               | Low                                                    | _           |
| Peripheral Blood             | ~2%                                   | Low                          |                                                        |             |
| Skin                         | Positive, lower than CD4+             | Moderate                     |                                                        |             |
| Th2 cells                    | Peripheral Blood<br>/ Inflamed Tissue | Enriched expression          | Not consistently reported                              |             |
| yδ T cells                   | Skin                                  | ~39%                         | Not consistently reported                              | _           |

Table 2: CCR8 Expression on Myeloid and Innate Lymphoid Cells



| Cell Subset                    | Tissue/Compar<br>tment                                         | Percentage of<br>CCR8+ Cells    | MFI /<br>Additional<br>Notes                       | Citation(s) |
|--------------------------------|----------------------------------------------------------------|---------------------------------|----------------------------------------------------|-------------|
| Monocytes                      | Peripheral Blood                                               | Low, but<br>detectable<br>mRNA  | Higher mRNA in CD16+ monocytes.                    |             |
| Classical<br>(CD14++CD16-)     | Low                                                            | Low surface protein expression. |                                                    |             |
| Intermediate<br>(CD14++CD16+)  | Higher than classical                                          |                                 | _                                                  |             |
| Non-classical<br>(CD14+CD16++) | Higher than classical                                          | -                               |                                                    |             |
| Macrophages                    | Lung (COPD patients)                                           | Majority are                    | High expression.                                   |             |
| Dendritic Cells<br>(DCs)       | Skin-draining<br>lymph nodes<br>(mouse)                        | Expressed on<br>CD301b+ DCs     | Required for migration into lymph node parenchyma. | _           |
| Monocyte-<br>derived DCs       | CCR8 mRNA<br>and protein<br>induced during<br>differentiation. | Important for migration.        |                                                    |             |
| Natural Killer<br>(NK) Cells   | Peripheral Blood                                               | Rare on bulk NK cells           |                                                    |             |
| CD56bright NK cells            | Higher<br>percentage than<br>CD56dim                           |                                 | _                                                  |             |
| CD56dim NK cells               | Very low                                                       | <u>.</u>                        |                                                    |             |



Skin

Present at low frequencies

## **Experimental Protocols**

Accurate detection and quantification of CCR8 expression are paramount for research and clinical development. Below are detailed methodologies for key experiments.

### Flow Cytometry for CCR8 Expression on Human PBMCs

This protocol outlines a multi-color flow cytometry approach to identify and quantify CCR8 expression on Tregs, conventional T cells, NK cells, and monocyte subsets from peripheral blood mononuclear cells (PBMCs).

- 1. Reagents and Materials:
- Human PBMCs isolated by Ficoll-Paque density gradient centrifugation.
- FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.
- Fc Block: Human TruStain FcX™ (or equivalent).
- Fixable Viability Dye (e.g., Zombie NIR™ or similar).
- Antibody Panel (see Table 3 for a suggested panel).
- Intracellular Staining Buffer Set (e.g., Foxp3/Transcription Factor Staining Buffer Set).

Table 3: Suggested 8-Color Flow Cytometry Panel for CCR8 Analysis



| Target        | Fluorochrome    | Purpose                                    |  |
|---------------|-----------------|--------------------------------------------|--|
| CD3           | PE-Cy7          | T cell lineage marker                      |  |
| CD4           | APC-H7          | Helper T cell marker                       |  |
| CD8           | PerCP-Cy5.5     | Cytotoxic T cell marker                    |  |
| CD25          | PE              | Treg and activation marker                 |  |
| CD127         | Alexa Fluor 700 | To distinguish Tregs (low/negative)        |  |
| CD14          | BV605           | Monocyte marker                            |  |
| CD16          | FITC            | Monocyte and NK cell marker                |  |
| CD56          | BV786           | NK cell marker                             |  |
| CCR8          | BV421           | Target of interest                         |  |
| Foxp3         | Alexa Fluor 647 | Treg lineage-defining transcription factor |  |
| Viability Dye | Zombie NIR™     | Live/dead cell discrimination              |  |

### 2. Staining Procedure:

- Resuspend up to 1 x 10^6 PBMCs in 100  $\mu L$  of FACS buffer.
- Stain with Fixable Viability Dye according to the manufacturer's protocol.
- Wash cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 100  $\mu L$  of FACS buffer and add Fc Block. Incubate for 10 minutes at 4°C.
- Without washing, add the cocktail of fluorescently conjugated surface antibodies (CD3, CD4, CD8, CD25, CD127, CD14, CD16, CD56, and CCR8).
- Incubate for 30 minutes at 4°C in the dark.



- Wash cells twice with FACS buffer.
- For intracellular staining of Foxp3, fix and permeabilize the cells using an appropriate buffer set, following the manufacturer's instructions.
- Stain with the anti-Foxp3 antibody for 30-45 minutes at 4°C in the dark.
- Wash cells with permeabilization buffer and resuspend in FACS buffer for acquisition.
- 3. Data Acquisition and Analysis:
- Acquire samples on a flow cytometer capable of detecting all the fluorochromes in the panel.
- Collect a sufficient number of events (e.g., 300,000 to 500,000) for robust analysis of rare populations.
- Use fluorescence minus one (FMO) controls to accurately set gates for CCR8 and other markers.
- Analyze the data using appropriate software (e.g., FlowJo<sup>™</sup>, FCS Express<sup>™</sup>). The gating strategy is outlined in the workflow diagram below.

# Immunohistochemistry (IHC) for CCR8 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol provides a general framework for the detection of CCR8 in FFPE tissue sections, such as tumor biopsies.

- 1. Sample Preparation:
- Fix tissue in 10% neutral buffered formalin and embed in paraffin wax.
- Cut 4-5 μm sections and mount on charged microscope slides.
- Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- 2. Antigen Retrieval:



- Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
- Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
- 3. Staining Procedure:
- Rinse sections in wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes (for peroxidase-based detection).
- Block non-specific protein binding with a protein block solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes.
- Incubate with the primary antibody against CCR8 at its optimal dilution overnight at 4°C in a humidified chamber.
- Wash sections three times with wash buffer.
- Incubate with a biotinylated secondary antibody (if using an avidin-biotin complex method) or a polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- Wash sections three times with wash buffer.
- If using a biotinylated secondary, incubate with streptavidin-HRP.
- Develop the signal with a suitable chromogen (e.g., DAB or AEC).
- · Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.

## **Mandatory Visualizations**



## **CCR8 Signaling Pathway**

CCR8 is a G protein-coupled receptor that primarily couples to the inhibitory G protein, G $\alpha$ i. Ligand binding, predominantly by CCL1, initiates a signaling cascade that leads to chemotaxis and other cellular responses. The pathway can also involve G $\alpha$ q and  $\beta$ -arrestin, leading to the activation of downstream kinases such as Akt and ERK.





Click to download full resolution via product page

Figure 1: CCR8 Signaling Cascade





# Experimental Workflow: Multi-Color Flow Cytometry for CCR8

The following diagram illustrates the key steps in identifying and quantifying CCR8 expression on various immune cell subsets from human PBMCs.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Chemokine Receptor Expression on Normal Blood CD56+ NK-Cells Elucidates Cell Partners That Comigrate during the Innate and Adaptive Immune Responses and Identifies a Transitional NK-Cell Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for NK cell subsets based on chemokine receptor expression PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Landscape of CCR8 Expression on Immune Cell Subsets: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10780033#expression-of-ccr8-on-different-immune-cell-subsets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com